molecular formula C8H14Cl2N2O B13458066 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride CAS No. 2919954-60-0

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B13458066
CAS No.: 2919954-60-0
M. Wt: 225.11 g/mol
InChI Key: ZGGMBXZJBKDTCX-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with methylamine and an appropriate reducing agent. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Replacement of the hydroxyl group with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity

    Receptors: Binding to receptor sites, potentially modulating signal transduction pathways

    Pathways: Involvement in metabolic or signaling pathways that influence cellular functions

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-2-(pyridin-3-yl)ethanol
  • 2-(Methylamino)-2-(pyridin-2-yl)ethanol
  • 2-(Methylamino)-2-(pyridin-4-yl)ethanol

Uniqueness

2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both methylamino and hydroxyl groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2919954-60-0

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-(methylamino)-2-pyridin-3-ylethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-8(6-11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H

InChI Key

ZGGMBXZJBKDTCX-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=CN=CC=C1.Cl.Cl

Origin of Product

United States

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